

GSK-114 as a chemical probe for TNNI3K function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-114

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An In-depth Technical Guide to **GSK-114** as a Chemical Probe for TNNI3K Function

Introduction

Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK), is a protein kinase that is predominantly expressed in cardiomyocytes, with minor expression reported in the brain and testes.^{[1][2][3]} This cardiac-specific expression makes TNNI3K an attractive therapeutic target.^{[1][4]} The kinase is implicated in various cardiac pathologies, including heart failure, arrhythmias, and cardiac conduction disease.^{[1][2][5]} Structurally, TNNI3K contains an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.^[4] Functionally, it is a dual-specificity kinase with both tyrosine and serine/threonine kinase activity.^[6] Studies have shown that TNNI3K plays a role in ischemia/reperfusion injury, oxidative stress, and cardiac remodeling.^{[1][6][7]}

GSK-114 has emerged as a potent and selective small-molecule inhibitor developed to elucidate the biological functions of TNNI3K.^[8] It exhibits a significant preference for TNNI3K over the structurally similar B-Raf kinase, making it a valuable tool for researchers in cardiology and drug development.^{[2][3][8]} This guide provides a comprehensive overview of **GSK-114**, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its use.

Data Presentation: Properties of GSK-114

The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for **GSK-114**.

Table 1: Biochemical Potency of **GSK-114**

Target Kinase	IC50	Selectivity (vs. TNNI3K)	Reference
TNNI3K	25 nM	-	[2][3][9][10]
B-Raf (V600E)	1000 nM (1 μM)	40-fold	[2][3][9][10]

Table 2: Kinase Selectivity Profile of **GSK-114**

At a concentration of 1 μM, **GSK-114** demonstrated affinity for a limited number of other kinases, highlighting its high selectivity.

Off-Target Kinase (at 1 μM)	Reference
ACK1	[2][3][10]
B-Raf	[2][3][10]
GAK	[2][3][10]
MEK5	[2][3][10]
PDGFRB	[2][3][10]
STK36	[2][3][10]
ZAK	[2][3][10]

Table 3: Pharmacokinetic Properties of **GSK-114** in Rats

Parameter	Value	Dosing	Reference
Oral Exposure (poDNAUC)	0.18	2 mg/kg	[10]
Max Concentration (Cmax)	130 ng/mL	2 mg/kg	[10]
Half-life (t1/2)	3.6 hours	2 mg/kg	[10]
Fraction Unbound (Fu)	20.2%	-	[10]

Signaling Pathways Involving TNNI3K

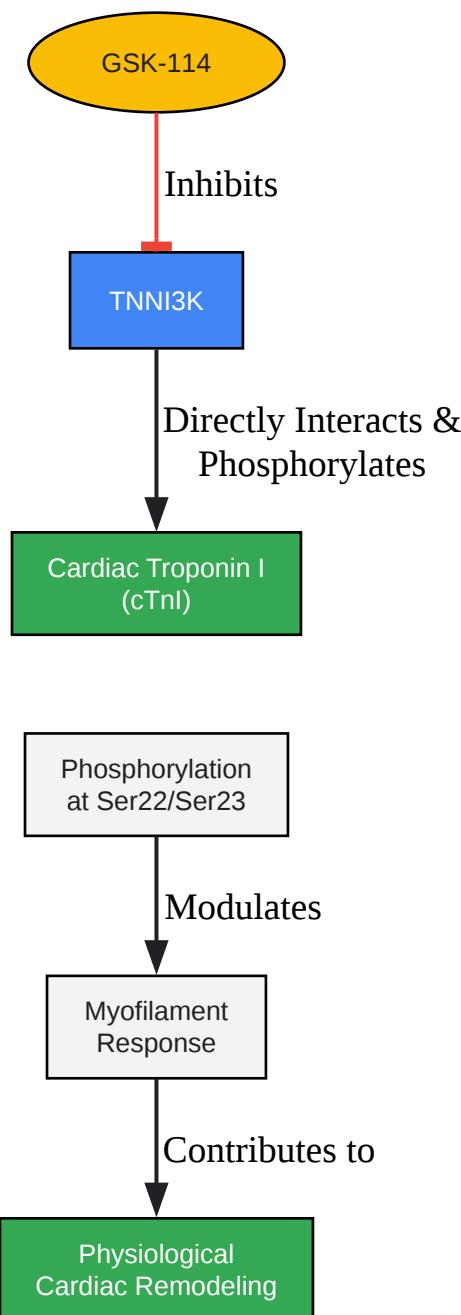
TNNI3K is integrated into signaling cascades that regulate cardiomyocyte survival and function, particularly under stress conditions like ischemia/reperfusion.



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Caption: TNNI3K signaling in ischemic injury.

TNNI3K activity is upregulated in response to cardiac stress, such as ischemia/reperfusion.[\[1\]](#) This leads to the activation of the p38 MAPK pathway, which in turn increases the production of mitochondrial reactive oxygen species (mROS), specifically superoxide.[\[1\]\[4\]](#) The resulting oxidative stress contributes to mitochondrial dysfunction, cardiomyocyte death, and ultimately, adverse ventricular remodeling.[\[1\]\[4\]](#) **GSK-114** acts by directly inhibiting TNNI3K, thereby blocking this detrimental cascade.



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Caption: TNNI3K interaction with Cardiac Troponin I.

TNNI3K can directly interact with and phosphorylate cardiac troponin I (cTnI) at serine residues 22 and 23.^[7] This phosphorylation event is known to modulate myofilament response and may be involved in physiological cardiac remodeling and hypertrophy.^[7] Using **GSK-114** can help dissect the specific role of TNNI3K-mediated cTnI phosphorylation in these processes.

Experimental Protocols

Here we provide detailed methodologies for key experiments to probe TNNI3K function using **GSK-114**.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the IC₅₀ of **GSK-114** against TNNI3K. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

- Recombinant human TNNI3K enzyme
- Suitable peptide substrate for TNNI3K
- **GSK-114** (stock solution in DMSO)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates

Procedure:

- Compound Dilution: Prepare a serial dilution series of **GSK-114** in DMSO, typically starting from 10 mM. Then, dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations (e.g., 10 μM to 0.1 nM) for the assay. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
- Reaction Setup: To each well of the 384-well plate, add:
 - 1 μL of diluted **GSK-114** or control.

- 2 µL of a mix containing TNNI3K enzyme and peptide substrate in kinase buffer.
- Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume is 5 µL.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of **GSK-114** concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol assesses the ability of **GSK-114** to inhibit TNNI3K-mediated phosphorylation of its downstream target, p38 MAPK, in a cellular context.

Materials:

- Cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat ventricular myocytes)
- Cell culture medium and supplements
- Stress-inducing agent (e.g., H2O2 or Sorbitol) or adenovirus expressing TNNI3K
- **GSK-114**
- RIPA lysis buffer with protease and phosphatase inhibitors

- Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

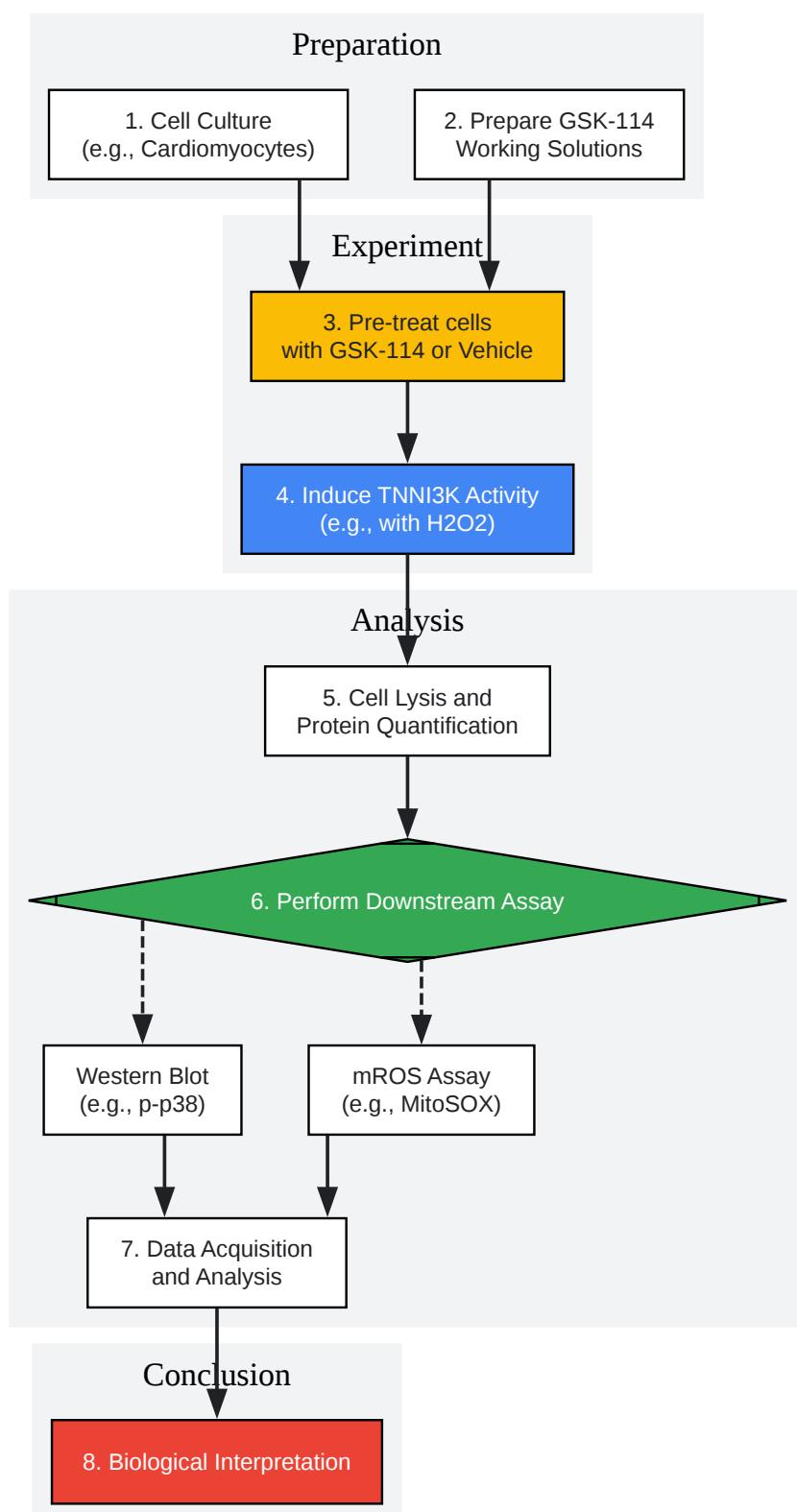
Procedure:

- Cell Culture and Treatment: Plate cardiomyocytes and grow to 80-90% confluence.
- Pre-treat the cells with various concentrations of **GSK-114** (e.g., 10 nM to 1 μ M) or DMSO vehicle for 1-2 hours.
- Induce TNNI3K signaling by adding a stressor (e.g., 100 μ M H₂O₂ for 30 minutes) or by prior infection with an adenovirus overexpressing TNNI3K.[\[1\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with the primary antibody for phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
- Detection: Visualize the protein bands using a chemiluminescence imaging system.

- Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p38 MAPK and GAPDH (as a loading control) to normalize the phospho-p38 signal.
- Densitometry Analysis: Quantify the band intensities to determine the relative change in p38 MAPK phosphorylation upon **GSK-114** treatment.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of **GSK-114** on TNNI3K function in a cellular model.



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Caption: General workflow for probing TNNI3K with **GSK-114**.

Conclusion

GSK-114 is a well-characterized chemical probe that offers high potency and selectivity for TNNI3K.[3][8] Its favorable properties, including adequate oral exposure for in vivo studies, make it an indispensable tool for dissecting the complex roles of TNNI3K in both normal cardiac physiology and disease states.[8][10] By inhibiting TNNI3K, **GSK-114** allows researchers to investigate its downstream signaling pathways, such as the p38 MAPK/mROS axis, and to validate TNNI3K as a potential therapeutic target for cardiovascular diseases, particularly those related to ischemic injury.[1] The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug developers to effectively utilize **GSK-114** in their research endeavors.

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- To cite this document: BenchChem. [GSK-114 as a chemical probe for TNNI3K function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607754#gsk-114-as-a-chemical-probe-for-tnni3k-function>]

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